5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide
Overview
Description
5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide is a complex organic compound with a unique structure that includes an isopropylphenyl group, a nitrophenoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the introduction of the isopropylphenyl group, and the attachment of the nitrophenoxy group. Common reagents used in these reactions include furan derivatives, isopropylphenyl halides, and nitrophenoxy compounds. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different furan derivatives, while reduction can produce amine-containing compounds.
Scientific Research Applications
5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-[(2-nitrophenoxy)methyl]-N-[2-(propan-2-yl)phenyl]furan-2-carboxamide can be compared with other similar compounds, such as:
N-(2-isopropylphenyl)-2-methyl-3-nitrobenzamide: Shares structural similarities but differs in the position and type of functional groups.
N-(2-isopropylphenyl)-2-nitrobenzamide: Lacks the furan ring, resulting in different chemical and biological properties.
N-(2-ethoxyphenyl)-2-methyl-3-nitrobenzamide: Contains an ethoxy group instead of an isopropyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
5-[(2-nitrophenoxy)methyl]-N-(2-propan-2-ylphenyl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-14(2)16-7-3-4-8-17(16)22-21(24)20-12-11-15(28-20)13-27-19-10-6-5-9-18(19)23(25)26/h3-12,14H,13H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVHKVSVLAOJPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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